molecular formula C9H15N3 B1427571 6-ethyl-N-(propan-2-yl)pyrimidin-4-amine CAS No. 1250911-56-8

6-ethyl-N-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B1427571
CAS No.: 1250911-56-8
M. Wt: 165.24 g/mol
InChI Key: KUIZOOHESTYLBM-UHFFFAOYSA-N
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Description

6-ethyl-N-(propan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-tubercular Properties and Molecular Docking Studies :

    • A study demonstrated the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including compounds similar to 6-ethyl-N-(propan-2-yl)pyrimidin-4-amine. These compounds were evaluated for their anti-tubercular properties against mycobacterium tuberculosis. One of the compounds showed potent activity and acceptable drug-like properties, making it suitable for lead modification in drug design (Vavaiya et al., 2022).
  • Novel Chemical Rearrangements :

    • Research on 6-ethyl-2,4-bis(1H-imidazol-1-yl)pyrimidin-5-amine, a related compound, revealed a novel rearrangement when exposed to specific chemicals. The structure of the rearrangement product was deduced using one- and two-dimensional NMR methods (Lampe et al., 1994).
  • Insecticidal and Antibacterial Potential :

    • Another study synthesized pyrimidine linked pyrazole heterocyclics, similar in structure to this compound, by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity and also against selected microorganisms for antibacterial potential (Deohate & Palaspagar, 2020).
  • GPR119 Agonists for Diabetes Treatment :

    • Research into GPR119 agonists for treating diabetes included the synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showing potential as potent and orally bioavailable GPR119 agonists. These compounds enhanced insulin secretion and effectively lowered plasma glucose in diabetic animal models (Kubo et al., 2021).
  • Dual-Action Hypoglycemic Agents :

    • A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related to this compound, were synthesized and evaluated as glucokinase activators. One compound demonstrated significant efficacy in decreasing glucose levels in normal mice (Song et al., 2011).

Properties

IUPAC Name

6-ethyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-4-8-5-9(11-6-10-8)12-7(2)3/h5-7H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZOOHESTYLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.